2-cyclopropyl-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]-2-pyrrolidin-1-ylacetamide
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Overview
Description
2-cyclopropyl-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]-2-pyrrolidin-1-ylacetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a triazole ring, and a pyrrolidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]-2-pyrrolidin-1-ylacetamide typically involves multiple steps, starting with the preparation of the triazole ring and the cyclopropyl group. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The cyclopropyl group is often introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]-2-pyrrolidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the pyrrolidine moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-cyclopropyl-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]-2-pyrrolidin-1-ylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity. Overall, the compound’s effects are mediated through its ability to interact with biological macromolecules and alter their function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Cyclopropyl-containing compounds: These molecules have the cyclopropyl group, which imparts unique chemical properties.
Pyrrolidine derivatives: Compounds with the pyrrolidine moiety are known for their diverse pharmacological effects.
Uniqueness
2-cyclopropyl-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]-2-pyrrolidin-1-ylacetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-cyclopropyl-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-11(2)20-13(17-10-18-20)9-16-15(21)14(12-5-6-12)19-7-3-4-8-19/h10-12,14H,3-9H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQUUOOXPUIZBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)CNC(=O)C(C2CC2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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